molecular formula C22H24N2O2Se B12870286 Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane

Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane

Cat. No.: B12870286
M. Wt: 427.4 g/mol
InChI Key: RMIAWPMKGZJKNX-UHFFFAOYSA-N
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Description

Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane is a chemical compound with the molecular formula C22H24N2O2Se It is characterized by the presence of two oxazoline rings attached to a phenyl group, with selenium as the central atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane typically involves the reaction of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl) with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO2) as the selenium source. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The oxazoline rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Reduced selenium species.

    Substitution: Functionalized oxazoline derivatives.

Scientific Research Applications

Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane involves its interaction with molecular targets through its selenium atom and oxazoline rings. The selenium atom can participate in redox reactions, while the oxazoline rings can coordinate with metal ions. These interactions can influence various biochemical pathways and processes, making the compound useful in studying redox biology and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane is unique due to its selenium content, which imparts distinct redox properties and potential biological activity. The presence of oxazoline rings also allows for versatile coordination chemistry, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24N2O2Se

Molecular Weight

427.4 g/mol

IUPAC Name

2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]selanylphenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C22H24N2O2Se/c1-21(2)13-25-19(23-21)15-9-5-7-11-17(15)27-18-12-8-6-10-16(18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3

InChI Key

RMIAWPMKGZJKNX-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2[Se]C3=CC=CC=C3C4=NC(CO4)(C)C)C

Origin of Product

United States

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